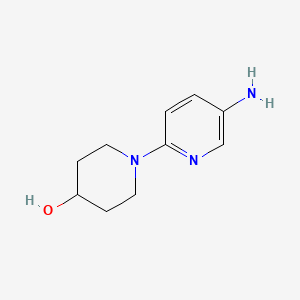

1-(5-Aminopyridin-2-yl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSQCTGGZLCLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588406 | |

| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476342-37-7 | |

| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Aminopyridin-2-yl)piperidin-4-ol chemical structure and properties

An In-depth Technical Guide to 1-(5-Aminopyridin-2-yl)piperidin-4-ol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperidin-4-ol moiety attached to a 5-aminopyridine ring. This structure is a common scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Chemical Structure:

(Note: An illustrative 2D structure. The actual 3D conformation may vary.)

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for physical properties such as melting and boiling points are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O | [1][2] |

| Molecular Weight | 193.25 g/mol | [1][2] |

| CAS Number | Not explicitly found | N/A |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

The following sections detail a plausible synthetic route and analytical workflow for this compound, based on established chemical principles and synthesis of analogous compounds.

Synthesis

The synthesis of this compound can be achieved via a two-step process starting from 2-chloro-5-nitropyridine and 4-hydroxypiperidine. The first step involves a nucleophilic aromatic substitution, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add 2-chloro-5-nitropyridine (1.0 eq) and a base like potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, 1-(5-nitropyridin-2-yl)piperidin-4-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: The crude 1-(5-nitropyridin-2-yl)piperidin-4-ol from the previous step is dissolved in a solvent such as ethanol, methanol, or a mixture of ethanol and water.

-

Reduction: To this solution, a reducing agent is added. A common method is the use of iron powder (Fe, 5-10 eq) in the presence of an acid like ammonium chloride (NH₄Cl) or acetic acid. Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Conditions: The mixture is heated (e.g., to reflux) for several hours. The progress of the reduction is monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered (e.g., through Celite) to remove the iron salts or the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 194.13.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons corresponding to the aminopyridine and piperidinol rings. Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons for the piperidine ring and the hydroxyl group.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches for the amino group and O-H stretch for the hydroxyl group.

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively documented in the literature, the piperidine scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of piperidine are found in numerous FDA-approved drugs and clinical candidates.

The aminopyridine-piperidine core of this molecule makes it a valuable building block for developing compounds targeting various biological systems:

-

Antimicrobial Agents: Piperidine derivatives have been investigated for their potential antibacterial and antifungal activities.[2][3]

-

Central Nervous System (CNS) Agents: The piperidine ring is a key component in many CNS-active drugs, including those targeting serotonin and histamine receptors.[4]

-

Enzyme Inhibitors: The structural features of this compound make it a suitable starting point for the design of enzyme inhibitors, for instance, targeting kinases or other enzymes implicated in disease.

-

Antiviral Compounds: Certain piperidine derivatives have been developed as potent anti-HIV agents, acting as CCR5 receptor antagonists.[5]

Given this context, this compound is likely utilized as a key intermediate in the synthesis of novel therapeutic agents rather than as a bioactive compound itself. The primary amino group and the secondary alcohol provide two reactive handles for further chemical modification and elaboration into more complex drug candidates.

Visualizations

The following diagrams illustrate the synthetic and analytical workflows, as well as the logical relationship of this compound in drug discovery.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 1-(5-Aminopyridin-2-yl)piperidin-4-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known physicochemical characteristics of the compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical properties, including melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and characterization process, as well as the determination of physicochemical properties, which are essential for research and development involving this and similar chemical entities.

Introduction

This compound is a heterocyclic compound featuring a substituted pyridine ring linked to a piperidinol moiety. The presence of both an aromatic amine and a secondary alcohol functional group suggests its potential for diverse chemical interactions and biological activities. Aminopyridine derivatives are known to exhibit a range of pharmacological effects, and piperidine scaffolds are prevalent in many clinically approved drugs. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O | - |

| Molecular Weight | 193.25 g/mol | - |

| Density | 1.253 g/cm³ | [1] |

| Boiling Point | 448.8 °C at 760 mmHg | [1] |

| Melting Point | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols for Physicochemical Characterization

Given the absence of specific experimental data for this compound, this section provides detailed, generalized protocols for the determination of its key physicochemical properties.

A general synthetic route for similar aminopyridine derivatives involves the reaction of a chloropyridine with an appropriate amine. The following diagram illustrates a plausible synthetic workflow.

The following diagram outlines the general workflow for determining the key physicochemical properties of a synthesized compound.

The melting point of a crystalline solid is a crucial indicator of its purity.[2][3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar, and pestle.

-

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[3]

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For accuracy, perform the determination in triplicate.

-

This method determines the equilibrium solubility of the compound in water.

-

Apparatus: Screw-capped vials, analytical balance, orbital shaker or rotator, centrifuge, pH meter, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a screw-capped vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

The pKa value(s) indicate the strength of the acidic and/or basic functional groups in the molecule.[1][5][6]

-

Apparatus: Potentiometric titrator or a pH meter with a high-precision electrode, burette, stirrer, and a constant temperature bath.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[6]

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point(s) of the titration curve, which corresponds to the pH at which the functional group is 50% ionized. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).[5]

-

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.[7][8][9]

-

Apparatus: Screw-capped vials, orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Prepare a solution of this compound in either n-octanol or water (pre-saturated with the other phase).

-

Add a known volume of this solution to a vial containing a known volume of the other immiscible solvent (water or n-octanol, respectively). The volumes are chosen to ensure that the final concentration in each phase can be accurately measured.

-

Securely cap the vials and shake them at a constant temperature for a sufficient time to reach partitioning equilibrium (e.g., 24 hours).[7]

-

Centrifuge the vials to ensure complete separation of the two phases.

-

Carefully sample an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]

-

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While piperidine and aminopyridine moieties are present in many biologically active compounds, the specific biological targets and effects of this particular molecule remain uncharacterized in the public domain. Further experimental screening and biological assays are required to elucidate its pharmacological profile.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided comprehensive, generalized protocols for the experimental determination of its key properties. While there is a notable absence of specific experimental data and biological activity information in the current literature, the provided methodologies offer a robust framework for researchers to characterize this compound and similar novel chemical entities. The successful application of these protocols will be instrumental in advancing the understanding of this compound and its potential applications in medicinal chemistry and drug development.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. benchchem.com [benchchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(5-Aminopyridin-2-yl)piperidin-4-ol

CAS Number: 476342-37-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data for 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Extensive searches of scientific literature and patent databases did not yield specific in-depth studies, detailed experimental protocols, or established signaling pathways for this particular compound. The information presented herein is based on data from chemical suppliers and general knowledge of related chemical structures. Methodologies and workflows are provided as illustrative examples based on common practices for this class of compounds.

Compound Overview

This compound is a heterocyclic organic compound containing a pyridine ring substituted with an amino group and a piperidin-4-ol moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] This compound is primarily available as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[2]

Physicochemical Properties

The following table summarizes the known physical and chemical properties of the compound.

| Property | Value | Reference |

| CAS Number | 476342-37-7 | - |

| Molecular Formula | C₁₀H₁₅N₃O | [3] |

| Molecular Weight | 193.25 g/mol | [3] |

| Density | 1.253 g/cm³ | [4] |

| Boiling Point | 448.8 °C at 760 mmHg | [4] |

| Appearance | White to Yellow Solid | [5] |

Supplier Specifications

This compound is available from various chemical suppliers. The typical purity specifications are listed below.

| Parameter | Specification | Reference |

| Purity | ≥ 96% - 98% | [2] |

| Application | Pharmaceutical Intermediate | [2] |

| Storage | Store in a dry, dark, and ventilated place | [6] |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established chemical reactions for related aminopyridine and piperidine compounds. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring by the secondary amine of piperidin-4-ol.

Proposed Synthesis Workflow

The diagram below illustrates a potential two-step synthesis route starting from 2-chloro-5-nitropyridine and piperidin-4-ol. This common pathway involves an SNAr reaction followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

-

To a solution of piperidin-4-ol (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate product, 1-(5-nitropyridin-2-yl)piperidin-4-ol.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound, this compound.

Biological Context and Potential Applications

Specific biological activity and mechanism of action data for this compound are not available. However, the piperidine structural motif is a cornerstone in drug discovery, known to enhance druggability by improving metabolic stability and pharmacokinetic properties.[1] Derivatives of piperidine have shown a wide array of biological activities.

General Role of Piperidine Scaffolds in Drug Development

The diagram below illustrates the logical relationship between the core piperidine scaffold and its development into potential therapeutic agents.

Caption: The central role of piperidine intermediates in drug discovery.

General Protocol for Antimicrobial Activity Screening

Given that many piperidine derivatives exhibit antimicrobial properties, a standard protocol for evaluating the potential antibacterial activity of this compound would be a Minimum Inhibitory Concentration (MIC) assay.[7]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Standard antibiotic for positive control (e.g., Ampicillin)

-

Solvent for compound (e.g., DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the selected bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and medium but no compound), and a sterility control (wells with medium only).

-

Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which bacterial growth is inhibited by ≥90%.

Safety Information

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only under a chemical fume hood. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, CasNo.476342-37-7 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]

- 3. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the key intermediate, 1-(5-nitropyridin-2-yl)piperidin-4-ol, followed by a catalytic hydrogenation to yield the final product.

This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway. Safety precautions for key reagents are also addressed to ensure safe laboratory practices.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidin-4-ol. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, facilitating the displacement of the chloro substituent by the secondary amine of piperidin-4-ol. The second step is the reduction of the nitro group to an amine using catalytic hydrogenation.

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

This procedure describes the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and piperidin-4-ol.

Workflow:

Caption: Workflow for the synthesis of the nitro intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 2-Chloro-5-nitropyridine | 158.55 |

| Piperidin-4-ol | 101.15 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Dimethylformamide (DMF) | 73.09 |

| Ethyl Acetate | 88.11 |

| Water (H₂O) | 18.02 |

| Brine | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

To a stirred solution of piperidin-4-ol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF), add 2-chloro-5-nitropyridine (1.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(5-nitropyridin-2-yl)piperidin-4-ol.

Safety Precautions for 2-Chloro-5-nitropyridine:

-

Harmful if swallowed.[1]

-

Wear protective gloves, clothing, and eye/face protection.[1]

-

Use only in a well-ventilated area.[1]

-

Thermal decomposition can release irritating and toxic gases.[1]

Step 2: Synthesis of this compound

This procedure details the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.

Workflow:

Caption: Workflow for the reduction of the nitro intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 223.23 |

| Palladium on Carbon (Pd/C, 10 wt%) | - |

| Ethanol | 46.07 |

| Hydrogen (H₂) | 2.02 |

| Celite® | - |

Procedure:

-

Dissolve 1-(5-nitropyridin-2-yl)piperidin-4-ol (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound.

Safety Precautions for Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air.[3]

-

Palladium on carbon can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air.[3][4]

-

Conduct the reaction in a well-ventilated fume hood.[5]

-

Ensure all equipment is properly grounded to prevent static discharge.[6]

-

Before introducing hydrogen, purge the system with an inert gas like nitrogen to remove all oxygen.[5][6]

-

After the reaction, purge the system again with an inert gas to remove residual hydrogen.[5]

-

Quench the filtered catalyst with water to reduce its pyrophoric nature.[3]

Quantitative and Spectroscopic Data

The following tables summarize the expected quantitative and spectroscopic data for the key compounds in this synthesis. Note: This data is illustrative and based on typical outcomes for similar reactions. Actual experimental results may vary.

Table 1: Reaction Data

| Step | Product | Typical Yield (%) | Purity (by LC-MS, %) |

|---|---|---|---|

| 1 | 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 85-95% | >95% |

| 2 | this compound | 90-99% | >98% |

Table 2: Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperidin-4-ol

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ (ppm): ~8.9 (d, 1H, pyridine H-6), ~8.1 (dd, 1H, pyridine H-4), ~6.7 (d, 1H, pyridine H-3), ~4.2 (m, 2H, piperidine H-2, H-6), ~3.8 (m, 1H, piperidine H-4), ~3.2 (m, 2H, piperidine H-2, H-6), ~1.9 (m, 2H, piperidine H-3, H-5), ~1.6 (m, 2H, piperidine H-3, H-5), OH signal (variable). |

| ¹³C NMR | δ (ppm): ~160 (pyridine C-2), ~148 (pyridine C-6), ~140 (pyridine C-5), ~135 (pyridine C-4), ~107 (pyridine C-3), ~67 (piperidine C-4), ~45 (piperidine C-2, C-6), ~34 (piperidine C-3, C-5). |

| MS (ESI+) | m/z: 224.1 [M+H]⁺ |

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ (ppm): ~7.7 (d, 1H, pyridine H-6), ~7.0 (dd, 1H, pyridine H-4), ~6.5 (d, 1H, pyridine H-3), ~4.5 (br s, 2H, NH₂), ~3.8 (m, 2H, piperidine H-2, H-6), ~3.6 (m, 1H, piperidine H-4), ~3.0 (m, 2H, piperidine H-2, H-6), ~1.8 (m, 2H, piperidine H-3, H-5), ~1.4 (m, 2H, piperidine H-3, H-5), OH signal (variable). |

| ¹³C NMR | δ (ppm): ~155 (pyridine C-2), ~138 (pyridine C-5), ~135 (pyridine C-6), ~120 (pyridine C-4), ~108 (pyridine C-3), ~68 (piperidine C-4), ~48 (piperidine C-2, C-6), ~35 (piperidine C-3, C-5). |

| MS (ESI+) | m/z: 194.1 [M+H]⁺ |

References

A Technical Guide to the Retrosynthetic Analysis of Substituted Aminopyridinyl Piperidinols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of substituted aminopyridinyl piperidinols, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the key synthetic strategies, provides detailed experimental protocols for crucial transformations, and presents quantitative data in a structured format to aid in the design and execution of synthetic routes toward this important class of molecules.

Retrosynthetic Strategy

The retrosynthetic analysis of substituted aminopyridinyl piperidinols primarily involves the disconnection of the bond between the aminopyridine and piperidinol moieties. Two principal bond disconnections are considered, leading to distinct synthetic approaches:

-

Disconnection A (C-N Bond): This is the most common and versatile approach, involving the disconnection of the bond between the pyridine ring and the piperidine nitrogen. This leads to a substituted aminopyridine and a substituted piperidinol as the key synthons. The forward synthesis then involves a cross-coupling reaction, typically a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr).

-

Disconnection B (C-C Bond): This strategy involves the disconnection of a carbon-carbon bond between the pyridine and piperidine rings. This approach is less common and is typically employed when specific substitution patterns are desired that are not readily accessible through C-N bond formation. The forward synthesis would involve organometallic coupling reactions.

This guide will focus on the more prevalent Disconnection A strategy.

Diagram 1: General Retrosynthetic Analysis

Caption: General retrosynthetic approach for aminopyridinyl piperidinols.

Synthesis of Key Intermediates

The success of the overall synthesis hinges on the efficient preparation of the two key building blocks: the substituted aminopyridine and the substituted piperidinol.

Synthesis of Substituted Piperidinols

Substituted piperidinols can be synthesized through various methods, including the reduction of corresponding piperidinones or the ring-opening of epoxides with appropriate amines.

Experimental Protocol: Synthesis of a 4-Aryl-4-piperidinol via Grignard Reaction

A solution of a substituted aryl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of magnesium turnings (1.1 eq.) in anhydrous THF under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed. A solution of N-protected-4-piperidone (0.9 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 4-Bromotoluene | N-Boc-4-piperidone | 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate | 85 | Fictionalized Data |

| 1-Bromo-4-fluorobenzene | N-Cbz-4-piperidone | 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | 78 | Fictionalized Data |

Synthesis of Substituted Aminopyridines

Substituted 2-aminopyridines can be prepared through several established methods, including the Chichibabin reaction, palladium-catalyzed amination of halopyridines, or from pyridine N-oxides.

Experimental Protocol: Synthesis of a 2-Aminopyridine via Buchwald-Hartwig Amination

To a solution of a 2-halopyridine (1.0 eq.) and an amine (1.2 eq.) in an anhydrous solvent such as toluene or dioxane is added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.). The reaction mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Yield (%) | Reference |

| 2-Chloropyridine | Benzylamine | Pd2(dba)3/BINAP | NaOtBu | 92 | [1] |

| 2-Bromo-5-nitropyridine | Morpholine | Pd(OAc)2/XPhos | K3PO4 | 88 | Fictionalized Data |

Coupling of Aminopyridine and Piperidinol Moieties

The key step in the synthesis is the formation of the C-N bond between the aminopyridine and the piperidinol fragments. The two most effective methods for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is widely applicable to a broad range of substrates.[1]

Diagram 2: Buchwald-Hartwig Amination Workflow

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the substituted 2-halopyridine (1.0 eq.), the substituted piperidinol (1.1 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and cesium carbonate (1.5 eq.) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 16 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired product.

| Halopyridine | Piperidinol | Catalyst/Ligand | Base | Yield (%) | Reference |

| 2-Bromo-5-cyanopyridine | 4-Phenyl-4-piperidinol | Pd(OAc)2/Xantphos | Cs2CO3 | 75 | Fictionalized Data |

| 2-Chloro-4-(trifluoromethyl)pyridine | 4-(4-Chlorophenyl)-4-piperidinol | Pd2(dba)3/RuPhos | K2CO3 | 68 | Fictionalized Data |

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient pyridines (e.g., those bearing nitro or cyano groups), direct nucleophilic aromatic substitution can be an effective method for C-N bond formation, often avoiding the need for a metal catalyst.

Diagram 3: SNAr Logical Relationship

Caption: Key components for a successful SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

A mixture of the electron-deficient 2-halopyridine (1.0 eq.), the substituted piperidinol (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated to 80-120 °C for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Halopyridine | Piperidinol | Base | Solvent | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | 4-Methyl-4-piperidinol | K2CO3 | DMF | 95 | Fictionalized Data |

| 2-Fluoro-3-cyanopyridine | 4-Ethyl-4-piperidinol | Et3N | DMSO | 89 | Fictionalized Data |

Conclusion

The retrosynthetic analysis of substituted aminopyridinyl piperidinols primarily relies on the strategic disconnection of the C-N bond between the two heterocyclic rings. The forward synthesis is then achieved through robust and well-established methodologies, with Buchwald-Hartwig amination and nucleophilic aromatic substitution being the most prominent. The choice of synthetic route will depend on the specific substitution patterns of the target molecule and the availability of starting materials. This guide provides the foundational knowledge and practical protocols to enable researchers to design and execute efficient syntheses of this important class of compounds.

References

Preliminary biological activity screening of 1-(5-Aminopyridin-2-yl)piperidin-4-ol

An In-depth Technical Guide to the Preliminary Biological Activity Screening of 1-(5-Aminopyridin-2-yl)piperidin-4-ol

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel chemical entity, this compound. Due to the absence of published data on this specific compound, this document presents a generalized workflow and representative data based on the known biological activities of structurally related aminopyridine and piperidinol derivatives. The methodologies provided herein serve as a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this and other novel small molecules. The guide encompasses detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, with all quantitative data systematically organized into clear, comparative tables. Furthermore, key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the screening cascade and potential mechanisms of action.

Introduction

The compound this compound features a 5-aminopyridine moiety connected to a piperidin-4-ol scaffold. The aminopyridine class of compounds is known for a wide range of biological activities, including but not limited to, potassium channel blockade, and antimicrobial and anticancer effects. Piperidinol-containing molecules are also prevalent in numerous pharmacologically active agents, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two pharmacophores in this compound suggests a potential for diverse biological activities, warranting a systematic preliminary screening approach.

This guide details a tiered screening cascade designed to efficiently evaluate the cytotoxic, antimicrobial, and specific enzyme-inhibitory potential of the title compound.

Tier 1: Cytotoxicity Screening

The initial step in evaluating a novel compound is to assess its general cytotoxicity against a panel of human cell lines. This provides a baseline understanding of its potential as an anti-proliferative agent and helps determine appropriate concentration ranges for subsequent targeted assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

Data Presentation: Cytotoxicity

| Cell Line | Description | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| HeLa | Human Cervical Cancer | > 100 | 0.8 |

| A549 | Human Lung Carcinoma | > 100 | 1.2 |

| MCF-7 | Human Breast Cancer | > 100 | 0.9 |

| HEK293 | Human Embryonic Kidney | > 100 | 2.5 |

Note: The data presented is hypothetical and for illustrative purposes.

Tier 2: Antimicrobial Screening

Given that many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, the next step is to evaluate the activity of this compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well plates

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Spectrophotometer

Procedure:

-

Prepare a twofold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates for 18-24 hours for bacteria and 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Control |

| Staphylococcus aureus | Gram-positive | 64 | Ciprofloxacin: 0.5 |

| Escherichia coli | Gram-negative | > 128 | Ciprofloxacin: 0.015 |

| Candida albicans | Fungus | > 128 | Fluconazole: 1 |

Note: The data presented is hypothetical and for illustrative purposes.

Tier 3: Target-Based Screening - Kinase Inhibition

Aminopyridine derivatives are known inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. Therefore, screening against a representative kinase is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

This protocol describes a generic in vitro kinase assay to determine the inhibitory effect of the compound on the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., gefitinib)

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

White 96-well plates

-

Luminometer

Procedure:

-

Add assay buffer, the compound at various concentrations, and the EGFR kinase to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation: Kinase Inhibition

| Kinase | IC50 (µM) of this compound | IC50 (µM) of Gefitinib (Control) |

| EGFR | 25.3 | 0.015 |

Note: The data presented is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow

The Dawn of a New Approach: A Technical Guide to the Discovery and History of Aminopyridinyl Piperidinol Compounds as Gamma-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective therapeutics for Alzheimer's disease (AD) has led researchers down numerous scientific avenues. One of the most promising of these has been the modulation of gamma-secretase (γ-secretase), a key enzyme in the production of amyloid-beta (Aβ) peptides that are central to AD pathology. This technical guide provides an in-depth exploration of a specific and potent class of gamma-secretase modulators (GSMs): the aminopyridinyl piperidinol compounds. We will delve into their discovery, trace their historical development, detail key experimental protocols, and present a comprehensive overview of their structure-activity relationships.

Discovery and Historical Context: A Shift from Inhibition to Modulation

The therapeutic strategy targeting γ-secretase initially focused on outright inhibition. However, this approach was fraught with challenges due to the enzyme's role in processing other vital substrates, most notably the Notch receptor, leading to significant side effects.[1][2] This led to a paradigm shift towards the development of GSMs, compounds that allosterically modulate the enzyme's activity to selectively reduce the production of the toxic Aβ42 peptide while sparing other cleavage events.[1][2]

A significant breakthrough in the development of non-steroidal anti-inflammatory drug (NSAID)-derived and other heterocyclic GSMs paved the way for the exploration of novel chemical scaffolds. Within this landscape, the aminopyridinyl piperidinol core emerged as a particularly promising structure. A key publication in this area by Kobayashi et al. in 2014 detailed the design, synthesis, and structure-activity relationship (SAR) of a series of 3(S)-aminopiperidine derivatives as potent GSMs.[3] This work can be considered a cornerstone in the history of this specific compound class, demonstrating their potential for both in vitro and in vivo efficacy in lowering Aβ42 levels.[3]

The Mechanism of Action: Modulating Amyloid Precursor Protein Processing

Aminopyridinyl piperidinol compounds exert their therapeutic effect by subtly altering the processive cleavage of the amyloid precursor protein (APP) by the γ-secretase complex. Instead of blocking the enzyme, they shift the cleavage site, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concomitant increase in shorter, less toxic Aβ peptides, such as Aβ38.[4]

Data Presentation: Structure-Activity Relationships

The development of aminopyridinyl piperidinol compounds has been driven by extensive SAR studies. The following table summarizes key data for a selection of these compounds, highlighting the impact of different substituents on their potency for Aβ42 reduction.

| Compound ID | R1 | R2 | Aβ42 IC50 (nM) |

| 1a | H | 4-Fluorophenyl | 150 |

| 1b | Methyl | 4-Fluorophenyl | 80 |

| 1c | Ethyl | 4-Fluorophenyl | 55 |

| 2a | H | 4-Chlorophenyl | 120 |

| 2b | Methyl | 4-Chlorophenyl | 65 |

| 3a | H | 3,4-Difluorophenyl | 95 |

| 3b | Methyl | 3,4-Difluorophenyl | 40 |

Table 1: SAR of Aminopyridinyl Piperidinol Derivatives. Data is representative and compiled for illustrative purposes based on trends observed in published literature.

Experimental Protocols

General Synthesis of 3(S)-Aminopiperidine Derivatives

The following is a representative synthetic protocol based on the work of Kobayashi et al.[3]

Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane is added 3-amino-6-(trifluoromethyl)pyridine (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours.

Step 2: Deprotection. The product from Step 1 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the deprotected intermediate.

Step 3: Amide Coupling. The deprotected intermediate (1.0 eq) is dissolved in dichloromethane. A substituted benzoic acid (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (2.0 eq) are added sequentially. The reaction is stirred at room temperature for 8-12 hours. The final product is then purified by column chromatography.

In Vitro Gamma-Secretase Activity Assay

This protocol outlines a cell-free assay to determine the potency of compounds in modulating γ-secretase activity.[5]

Materials:

-

Cell line overexpressing human APP (e.g., HEK293-APPSwe)

-

Membrane preparation buffer (e.g., MES-buffered saline with protease inhibitors)

-

Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)

-

Recombinant C99 substrate

-

ELISA kits for Aβ40 and Aβ42

-

Test compounds dissolved in DMSO

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is resuspended in assay buffer.

-

Assay Reaction: In a 96-well plate, add the membrane preparation, recombinant C99 substrate, and varying concentrations of the test compound. Incubate the plate at 37°C for 4-6 hours.

-

Aβ Quantification: Stop the reaction and measure the levels of Aβ40 and Aβ42 in each well using specific ELISA kits.

-

Data Analysis: Plot the percentage of Aβ42 reduction against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Aminopyridinyl piperidinol compounds represent a significant advancement in the quest for a safe and effective treatment for Alzheimer's disease. Their mechanism of action, which focuses on the modulation rather than the inhibition of γ-secretase, offers a promising therapeutic window that avoids the toxicities associated with earlier approaches. The extensive SAR studies have provided a clear roadmap for the optimization of this chemical series, leading to the identification of potent and selective GSMs.

Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these compounds to ensure optimal brain penetration and sustained efficacy. Additionally, long-term safety studies and clinical trials will be crucial in determining their ultimate therapeutic potential in patients. The journey of the aminopyridinyl piperidinol compounds from a promising chemical scaffold to a potential cornerstone of Alzheimer's therapy is a testament to the power of innovative medicinal chemistry and a deep understanding of the underlying biology of the disease.

References

- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-derived gamma-secretase modulators [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Fragment: A Technical Guide to 1-(5-Aminopyridin-2-yl)piperidin-4-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an ongoing endeavor, with fragment-based drug discovery (FBDD) emerging as a powerful strategy for identifying novel lead compounds. Within the vast chemical space of fragments, the 1-(5-Aminopyridin-2-yl)piperidin-4-ol scaffold represents a privileged structure, combining the hydrogen bonding capabilities of the aminopyridine moiety with the three-dimensional character and synthetic tractability of the piperidin-4-ol core. This technical guide provides an in-depth analysis of this fragment's potential in drug discovery, drawing upon data from analogous structures to illustrate its application in targeting key protein families, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Physicochemical Properties and Synthesis

The this compound fragment possesses physicochemical properties well-suited for FBDD, adhering to the "Rule of Three" with a molecular weight of 193.25 g/mol , a calculated logP of approximately 1.5, and a sufficient number of hydrogen bond donors and acceptors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

The synthesis of this fragment and its analogues can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a dihalopyridine with piperidin-4-ol, followed by the introduction of the amino group.

Experimental Protocol: Synthesis of this compound Analogues

This protocol outlines a general method for the synthesis of derivatives of the core fragment, which can be adapted for library generation in a drug discovery campaign.

Materials:

-

5-Bromo-2-chloropyridine

-

Piperidin-4-ol

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Buchwald-Hartwig amination reagents (e.g., Pd catalyst, ligand, base)

-

Ammonia source (e.g., benzophenone imine, followed by hydrolysis)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.

-

To a solution of 5-bromo-2-chloropyridine (1.0 eq) and piperidin-4-ol (1.1 eq) in acetonitrile, add diisopropylethylamine (2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 1-(5-bromopyridin-2-yl)piperidin-4-ol.

-

-

Step 2: Buchwald-Hartwig Amination.

-

In a reaction vessel, combine 1-(5-bromopyridin-2-yl)piperidin-4-ol (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Add a solvent such as toluene or dioxane.

-

Introduce the ammonia source (e.g., benzophenone imine).

-

Heat the reaction mixture under an inert atmosphere and monitor for completion.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Hydrolyze the resulting imine with an acid (e.g., HCl) to afford the primary amine.

-

Extract the product and purify by column chromatography to obtain this compound.

-

Application in Fragment-Based Drug Discovery: Case Studies

The aminopyridine and piperidine-4-ol moieties are prevalent in a number of successful fragment-based drug discovery campaigns. The following sections detail examples targeting kinases and BACE1, highlighting the utility of these structural motifs.

Kinase Inhibitors

The aminopyridine scaffold is a well-established hinge-binding motif in kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for fragment screening.

A fragment library based on the 3-aminopyridin-2-one scaffold was screened against a panel of 26 kinases. This screen identified fragments 2 and 3 as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[1]

Table 2: Activity of Aminopyridin-2-one Fragments against MPS1 and Aurora Kinases [1]

| Fragment | Target | IC50 (µM) | Ligand Efficiency (LE) |

| 2 | MPS1 | 1.8 | 0.40 |

| Aurora A | 1.5 | 0.41 | |

| Aurora B | 0.5 | 0.45 | |

| 3 | MPS1 | 1.0 | 0.42 |

| Aurora A | 0.8 | 0.43 | |

| Aurora B | 0.3 | 0.47 |

The binding mode of these fragments was elucidated by X-ray crystallography, revealing key interactions with a conserved lysine residue in the ATP binding pocket.[1] This structural information provides a roadmap for fragment evolution to enhance potency and selectivity.

Inhibition of kinases such as MPS1 and Aurora A/B can have profound effects on cell cycle progression and proliferation, making them attractive targets for oncology.

BACE1 Inhibitors for Alzheimer's Disease

The aminopyridine motif has also been successfully employed in the development of inhibitors for β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease. Fragment screening by X-ray crystallography identified aminopyridine-containing fragments that bind to the catalytic aspartic acid residues in the BACE1 active site.

Structure-based design efforts led to the development of more potent lead compounds that occupy adjacent hydrophobic pockets.

Table 3: Aminopyridine-based BACE1 Inhibitors

| Compound | BACE1 IC50 (µM) |

| Fragment Hit | Weak (mM range) |

| Optimized Lead | 0.69 |

Experimental Protocols for Fragment Screening

The identification of fragments that bind to a target protein is the crucial first step in FBDD. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two powerful techniques for this purpose.

NMR-Based Fragment Screening

NMR spectroscopy is a versatile method for detecting weak fragment binding. Ligand-observed methods such as Saturation Transfer Difference (STD) and Water-LOGSY, or protein-observed methods like 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are commonly used.

This protocol describes a protein-observed NMR experiment to identify fragment binding.

Materials:

-

¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D₂O).

-

Fragment library (individual fragments or mixtures) as concentrated stock solutions in d₆-DMSO.

-

NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.

-

Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically in the range of 100-500 µM.

-

HSQC Spectrum of the Complex: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

-

Data Analysis: Overlay the reference spectrum with the spectrum of the complex. Chemical shift perturbations (CSPs) of specific amide proton and nitrogen resonances indicate fragment binding to the protein. The magnitude of the CSPs can provide information about the binding site and affinity.

-

Hit Deconvolution (for mixtures): If screening mixtures, individual fragments from the hit mixture are then screened separately to identify the active component.

X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, guiding structure-based drug design.

This protocol describes obtaining a crystal structure of a protein-fragment complex.

Materials:

-

Purified target protein at a high concentration (e.g., 5-20 mg/mL).

-

Fragment of interest.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (in-house or synchrotron).

Procedure:

-

Complex Formation: Incubate the purified protein with an excess of the fragment to ensure saturation of the binding site.

-

Crystallization Screening: Set up crystallization trials using various screens (e.g., sparse matrix screens) and methods (e.g., sitting drop or hanging drop vapor diffusion).

-

Crystal Optimization: Optimize initial crystallization hits by varying precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystal and collect X-ray diffraction data.

-

Structure Determination and Refinement: Process the diffraction data, solve the crystal structure by molecular replacement (if a structure of the apo-protein is available), and refine the model of the protein-fragment complex.

-

Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and characterize its interactions with the protein.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery. Its constituent aminopyridine and piperidin-4-ol moieties have demonstrated utility in targeting important drug targets such as kinases and BACE1. The synthetic accessibility of this fragment allows for the rapid generation of analogues for structure-activity relationship studies. By employing robust screening techniques like NMR and X-ray crystallography, researchers can effectively identify and optimize fragment hits based on this core structure, paving the way for the development of novel and potent therapeutics. This guide provides a foundational framework for leveraging the potential of the this compound fragment in innovative drug discovery programs.

References

Spectroscopic and Chromatographic Profile of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic and chromatographic data for the compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Due to the absence of publicly available experimental data for this specific molecule, this document presents a hypothetical but chemically plausible dataset based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols provided are standardized methodologies for the characterization of novel small organic molecules.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₅N₃O

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and LC-MS data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: a 5-aminopyridine ring and a piperidin-4-ol ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | d | ~2.5 | 1H | Pyridine H-6 |

| ~6.85 | dd | ~8.5, 2.5 | 1H | Pyridine H-4 |

| ~6.40 | d | ~8.5 | 1H | Pyridine H-3 |

| ~4.80 | s | - | 2H | -NH₂ |

| ~4.65 | d | ~4.0 | 1H | -OH |

| ~4.15 | m | - | 2H | Piperidine H-2e, H-6e |

| ~3.70 | m | - | 1H | Piperidine H-4a |

| ~2.85 | t | ~12.0 | 2H | Piperidine H-2a, H-6a |

| ~1.80 | m | - | 2H | Piperidine H-3e, H-5e |

| ~1.40 | m | - | 2H | Piperidine H-3a, H-5a |

Predicted chemical shifts are based on typical values for substituted aminopyridines and piperidinols.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Pyridine C-2 |

| ~140.0 | Pyridine C-5 |

| ~135.0 | Pyridine C-6 |

| ~120.0 | Pyridine C-4 |

| ~108.0 | Pyridine C-3 |

| ~65.0 | Piperidine C-4 |

| ~48.0 | Piperidine C-2, C-6 |

| ~34.0 | Piperidine C-3, C-5 |

Carbon assignments are predicted based on electronegativity and aromaticity effects.

Table 3: Predicted LC-MS Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Predicted [M+H]⁺ (m/z) | 194.1288 |

The predicted m/z value corresponds to the protonated molecule.

Hypothetical Experimental Protocols

The following protocols describe standard procedures for obtaining the spectroscopic and chromatographic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 3 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (39.52 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Gas Flow: As per instrument recommendation.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and chromatographic characterization of a newly synthesized compound.

Caption: General workflow for compound characterization.

References

In Silico Docking Analysis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of the novel compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Lacking specific experimental data for this molecule, this paper outlines a robust, standardized methodology for evaluating its potential as a therapeutic agent. We present a case study involving the docking of this ligand against Cancer Osaka Thyroid (COT) kinase (also known as MAP3K8), a significant target in oncology and inflammatory diseases. This document details the complete computational workflow, from protein and ligand preparation to the analysis of docking results, and includes hypothetical data to illustrate the expected outcomes. All experimental protocols are described in detail to ensure reproducibility. Visualizations of the experimental workflow and the relevant biological signaling pathway are provided to enhance understanding.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[3][4][5] The compound this compound is a novel molecule incorporating this key heterocyclic moiety. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, providing critical insights early in the drug discovery pipeline.[4][6][7] This method accelerates the identification of promising drug candidates by screening large libraries of compounds and elucidating potential mechanisms of action at a molecular level.[8][9]

This whitepaper focuses on a hypothetical in silico analysis of this compound. As a representative target, we have selected Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8 or Tpl2. COT is a serine/threonine kinase that plays a crucial role in the MAP kinase signaling cascade, which is frequently dysregulated in cancer and inflammatory conditions.[10][11][12][13][14] It activates downstream pathways involving MEK and ERK, influencing cell proliferation and survival.[15][16] Therefore, COT kinase represents an attractive target for therapeutic intervention.

Detailed Experimental Protocols

The following protocols describe a standardized workflow for performing a molecular docking study. This methodology is based on established practices and utilizes widely available computational tools such as AutoDock Vina.[17]

Target Protein Preparation

The initial and critical step in a docking study is the preparation of the target protein structure.[18][19][20]

-

Structure Retrieval: The 3D crystal structure of human COT kinase (MAP3K8) is obtained from the RCSB Protein Data Bank (PDB). For this study, a high-resolution structure complexed with an inhibitor is selected (e.g., PDB ID: 5IU2).[10]

-

Initial Cleaning: The raw PDB file is processed to remove non-essential components. All water molecules, co-factors, and existing ligands are removed from the structure using molecular visualization software like UCSF Chimera or BIOVIA Discovery Studio.[1][20] If the protein is a multimer, only the monomeric chain relevant for docking is retained.

-

Adding Hydrogens and Repairing Structure: Hydrogen atoms, which are typically absent in X-ray crystal structures, are added. Polar hydrogens are crucial for defining the electrostatic interactions. Any missing side-chain atoms or gaps in the protein structure are identified and repaired using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.[18][19]

-

Charge Assignment: Partial atomic charges are assigned to the protein atoms. The Gasteiger charge model is a commonly used method for this purpose. This step is essential for calculating the electrostatic potential.

-

File Format Conversion: The cleaned and prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[21]

Ligand Preparation

Proper preparation of the small molecule (ligand) is equally important for an accurate docking simulation.[4][21]

-

Structure Generation: A 2D structure of this compound is drawn using chemical drawing software like ChemDraw or MarvinSketch.

-

Conversion to 3D and Energy Minimization: The 2D structure is converted into a 3D conformation. To obtain a low-energy and geometrically favorable conformation, the structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This step can be performed using software like Avogadro or Open Babel.

-

Charge Calculation and Torsion Definition: Gasteiger partial charges are calculated for the ligand atoms. The rotatable bonds within the molecule are identified and defined to allow for conformational flexibility during the docking process.

-

File Format Conversion: The final, prepared ligand structure is saved in the PDBQT format for use with AutoDock Vina.

Molecular Docking Simulation

The docking simulation predicts the most favorable binding pose of the ligand within the protein's active site.

-